Tert-butyl 8-bromoquinolin-3-ylcarbamate

Purity Procurement Quality Control

Medicinal chemists often face protection group incompatibility in quinoline-based kinase inhibitor synthesis. 3-(Boc-amino)-8-bromoquinoline solves this with dual orthogonal handles: the 8-bromo group enables Pd-catalyzed Suzuki coupling while the Boc-protected amine remains stable for late-stage deprotection and derivatization. • Validated in MELK inhibitor and HCV protease inhibitor programs • ≥99% purity minimizes byproducts in key cross-coupling steps • Boc group stable under standard Suzuki conditions

Molecular Formula C14H15BrN2O2
Molecular Weight 323.18 g/mol
CAS No. 347146-17-2
Cat. No. B1515400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 8-bromoquinolin-3-ylcarbamate
CAS347146-17-2
Molecular FormulaC14H15BrN2O2
Molecular Weight323.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=C2C(=C1)C=CC=C2Br
InChIInChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-10-7-9-5-4-6-11(15)12(9)16-8-10/h4-8H,1-3H3,(H,17,18)
InChIKeyOLPPUZMUZMMHGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 8-bromoquinolin-3-ylcarbamate: Dual-Handle Scaffold


Tert-butyl 8-bromoquinolin-3-ylcarbamate (CAS 347146-17-2) is a heterobifunctional quinoline building block featuring an 8-bromo substituent and a 3-(Boc-amino) group . This specific substitution pattern provides two distinct synthetic handles for orthogonal functionalization: the aryl bromide for palladium-catalyzed cross-coupling reactions, and the protected amine for late-stage diversification. Its use as an intermediate is documented in patent literature for kinase inhibitor programs, including MELK inhibitors, and in the preparation of HCV protease inhibitor intermediates [1][2].

8-Bromo handle for palladium-catalyzed cross-coupling diversification
3-(Boc-amino) handle for late-stage deprotection and derivatization
Patent-documented scaffold for kinase inhibitor and antiviral intermediate programs
Orthogonal reactivity supports sequential diversification workflows. Purity-grade selection depends on coupling sensitivity.

Tert-butyl 8-bromoquinolin-3-ylcarbamate: Irreplaceable vs. Analogs


Simple 'in-class' substitution is not viable due to the compound's unique orthogonal reactivity. The unprotected analog, 8-bromoquinolin-3-amine (CAS 347146-15-0), lacks the Boc protection required for synthetic sequences involving harsh conditions, offering a different stability and solubility profile [1]. Regioisomers such as tert-butyl (8-bromoquinolin-5-yl)carbamate (CAS 1365272-14-5) place the protected amine at a different ring position, which alters the electronic environment of the bromide and can significantly change cross-coupling reactivity and the final compound's biological activity [1]. Selecting the correct regioisomer and protection state is therefore critical for synthetic route fidelity and target selectivity.

Protection state
Target: Boc-protected (CAS 347146-17-2) Substitute: Unprotected 8-bromoquinolin-3-amine may shift stability and solubility under harsh conditions; lacks orthogonal protection.
Regioisomer
Target: 3-(Boc-amino) (this scaffold) Substitute: 5-(Boc-amino) regioisomer (CAS 1365272-14-5) alters electronic environment and cross-coupling reactivity; biological activity profile may differ.
Mono-functional analog
Target: Dual-handle (8-Br + 3-NHBoc) Substitute: 8-bromoquinoline (CAS 16567-18-3) provides only one handle; sequential diversification is not possible.

Tert-butyl 8-bromoquinolin-3-ylcarbamate: Evidence vs. Analogs


Purity Grade Comparison: CymitQuimica vs. Sigma-Aldrich

Commercial vendors offer distinct purity grades for this compound, directly impacting its suitability for sensitive applications. CymitQuimica provides a 99% purity grade, which exceeds the 95% purity of the standard Sigma-Aldrich offering, providing a quantifiable procurement differentiator .

Purity grade
Data to verify
99% (CymitQuimica) vs. 95% (Sigma-Aldrich / AstaTech)
Higher purity may reduce side reactions in multi-step sequences; vendor COA basis.
Analytical method not disclosed; verify lot-specific COA.
Purity Procurement Quality Control

Synthetic Orthogonality: Dual-Handle vs. Mono-Functionalized

Tert-butyl 8-bromoquinolin-3-ylcarbamate serves as a scaffold with two orthogonal reactive sites, unlike simple 8-bromoquinoline. Patent literature explicitly describes the Boc-protected amino group as a key feature for constructing kinase inhibitor libraries, where the Boc group provides 'improved stability during cross-coupling reactions' for the bromide handle [1].

Synthetic orthogonality
Class-level inference
2 orthogonal handles vs. 1 handle (8-bromoquinoline)
Supports sequential diversification strategies; cited patent utility for kinase inhibitor libraries.
No direct kinetic comparison available.
Synthetic Chemistry Cross-Coupling Orthogonal Protection

Regioisomeric Selectivity: 3- vs. 5-Boc-amino

The precise positioning of the Boc-amino group on the quinoline ring critically influences biological activity. A study on linker-modified quinoline derivatives targeting HIV-1 integrase found that the 8-bromo substituent conferred better antiviral properties, demonstrating that regioisomer selection is decisive for potency and mutant resilience [1].

Regioisomeric selectivity
Context-dependent
3- vs. 5-Boc-amino: comparative activity data not available for this pair.
Regioisomer substitution may alter target potency; validation required.
Class-level inference from HIV-1 integrase inhibitor studies on related 8-bromoquinoline regioisomers.
Medicinal Chemistry Kinase Selectivity Structure-Activity Relationship

Tert-butyl 8-bromoquinolin-3-ylcarbamate Application Scenarios


Kinase Inhibitor Lead Optimization

The compound's orthogonal reactivity is exploited in patent-protected MELK inhibitor synthesis, where the 8-bromo position is functionalized via Suzuki coupling to introduce aryl/heteroaryl diversity, while the Boc group remains intact for final deprotection and derivatization . For this application, the 99% purity grade is recommended to minimize byproduct formation during the key cross-coupling step .

HCV Protease Inhibitor Intermediate Synthesis

Bromo-substituted quinolines, including Boc-protected amino variants, are described as essential intermediates in the preparation of agents for treating Hepatitis C viral infections . The stability of the Boc group under the reported Suzuki coupling conditions makes this specific scaffold suitable for the multi-step convergent syntheses typical in antiviral drug development.

SAR Exploration for CNS Targets

Literature highlights the utility of this scaffold in creating novel antipsychotic agents through modulation of dopamine receptors . The ability to independently modify the 8-position for target engagement and the 3-position for pharmacokinetic tuning makes it a strategic building block for CNS-focused medicinal chemistry.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Orthogonal reactivity profile
Cross-coupling efficiency and Boc stability
Antiviral intermediate synthesis
Multi-step convergent synthesis fit
Boc group compatibility under Suzuki conditions
CNS-targeted SAR exploration
Independent modification of 8- and 3-positions
Target engagement vs. pharmacokinetic tuning endpoints

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